Norbolethone Norbolethone α-Norbolethone is part of a group called “designer steroids”, which were anabolic steroids designed and synthesized to reduce the risk of being caught by anti-doping controls. α-Norbolethone was first developed by Wyeth Laboratories and was known as “The Clear”, as it was never detected in urine samples. α-Norbolethone is now tested for on a regular basis to determine if athletes are using them to get ahead of their competitors.
Norbolethone is a DEA Schedule III controlled substance. Substances in the DEA Schedule III have a potential for abuse less than substances in Schedules I or II and abuse may lead to moderate or low physical dependence or high psychological dependence.
Norbolethone, also known as 13-ehdpo or genabol, belongs to the class of organic compounds known as gluco/mineralocorticoids, progestogins and derivatives. These are steroids with a structure based on a hydroxylated prostane moiety. Norbolethone is considered to be a practically insoluble (in water) and relatively neutral molecule. Norbolethone has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, norbolethone is primarily located in the membrane (predicted from logP) and cytoplasm.
Brand Name: Vulcanchem
CAS No.: 797-58-0
VCID: VC0007025
InChI: InChI=1S/C21H32O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h13,16-19,23H,3-12H2,1-2H3/t16-,17+,18+,19-,20-,21-/m0/s1
SMILES: CCC12CCC3C(C1CCC2(CC)O)CCC4=CC(=O)CCC34
Molecular Formula: C21H32O2
Molecular Weight: 316.5 g/mol

Norbolethone

CAS No.: 797-58-0

Cat. No.: VC0007025

Molecular Formula: C21H32O2

Molecular Weight: 316.5 g/mol

* For research use only. Not for human or veterinary use.

Norbolethone - 797-58-0

Specification

CAS No. 797-58-0
Molecular Formula C21H32O2
Molecular Weight 316.5 g/mol
IUPAC Name (8R,9S,10R,13S,14S,17S)-13,17-diethyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C21H32O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h13,16-19,23H,3-12H2,1-2H3/t16-,17+,18+,19-,20-,21-/m0/s1
Standard InChI Key FTBJKONNNSKOLX-XUDSTZEESA-N
Isomeric SMILES CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC)O)CCC4=CC(=O)CC[C@H]34
SMILES CCC12CCC3C(C1CCC2(CC)O)CCC4=CC(=O)CCC34
Canonical SMILES CCC12CCC3C(C1CCC2(CC)O)CCC4=CC(=O)CCC34

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

Norbolethone (IUPAC name: 17α-ethyl-18-methyl-19-nortestosterone) features a modified steroid nucleus characterized by:

  • 19-nor configuration: Absence of the C19 methyl group typical in testosterone derivatives

  • 17α-ethyl substitution: Enhances oral bioavailability and anabolic potency

  • Δ⁴-3-keto system: Common to most anabolic-androgenic steroids (AAS)

The molecular weight of 316.48 g/mol and melting point range of 144–145°C reflect its crystalline solid state under standard conditions. Stereochemical complexity arises from six defined stereocenters, creating multiple diastereomers with potential pharmacological variations .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₁H₃₂O₂
Exact Mass316.4776 Da
Melting Point144–145°C
LogP (Predicted)4.82
Hydrogen Bond Donors1 (17β-hydroxyl)
Hydrogen Bond Acceptors2 (3-keto, 17β-hydroxyl)

Spectroscopic Signatures

Mass spectrometric analysis reveals characteristic fragmentation patterns:

  • Base peak at m/z 144.1 corresponding to the stabilized carbocation after D-ring cleavage

  • Diagnostic ions at m/z 73.2 and 75.1 from side chain fragmentation

  • Molecular ion cluster ([M+H]⁺) observed at m/z 317.2 in positive ionization mode

Historical Development and Clinical Trajectory

Pharmaceutical Origins

Wyeth Laboratories developed norbolethone during the 1960s anabolic steroid research boom, with initial clinical trials investigating:

  • Weight gain promotion in cachectic patients

  • Growth stimulation in pediatric short stature

  • Gastroprotection against NSAID-induced ulcers

Phase I studies demonstrated 2.3× greater anabolic-to-androgenic ratio than testosterone in rodent models , though human trials revealed dose-dependent hepatotoxicity that halted further development .

Emergence in Sports Doping

The 2002 BALCO scandal revealed norbolethone's illicit use by athletes, marking several firsts:

  • First designer steroid detected through metabolite tracking

  • First AAS identified via longitudinal biomarker monitoring rather than parent compound detection

  • Catalyst for implementing athlete biological passports in anti-doping programs

Retrospective analysis of 2000 Olympic samples identified norbolethone metabolites in 0.8% of competitors, predating its official identification by 18 months .

Pharmacological Mechanisms

Androgen Receptor Interactions

Norbolethone exhibits selective androgen receptor modulation through:

  • High-affinity binding (Kd = 0.8 nM) to the ligand-binding domain

  • Enhanced coactivator recruitment compared to testosterone

  • Tissue-specific activation favoring muscle over prostate tissue

Table 2: Relative Binding Affinities

SteroidAR Binding AffinityAnabolic Potency
Testosterone1.0 (Reference)1.0
Norbolethone2.33.1
Stanozolol0.72.8

Metabolic Effects in Model Systems

A 1966 porcine study demonstrated dose-dependent impacts on body composition :

Table 3: Swine Growth Parameters (56-day trial)

ParameterControl10 mg/dayΔ%
Daily Gain (kg)0.680.71+4.4
Feed Conversion Ratio3.2:12.9:1-9.4
Carcass Lean (%)54.358.1+7.0
Liver Weight (g/kg BW)24.131.8+31.9

The study revealed paradoxical protein-level interactions – steroid efficacy diminished with high-protein diets (18% CP), suggesting receptor saturation effects .

Analytical Detection Challenges

Metabolite Profiling

The 2015 World Anti-Doping Agency (WADA) technical document specifies monitoring these diagnostic metabolites:

  • 17α-norbolethone-3α,17β-diol (M1, tR 14.39 min)

  • 16β-hydroxy-norbolethone (M2, undisclosed retention)

Table 4: GC-MS/MS Parameters for M1 Detection

Transition (m/z)Collision EnergyS/N RatioMRPL
144.1 → 73.212 eV16:11.25 ng/mL
144.1 → 75.114 eV106,549

Immunoassay Cross-Reactivity

Commercial AAS screens show ≤12% cross-reactivity with norbolethone metabolites, necessitating confirmatory HRMS analysis . The 2025 WADA prohibited list classifies it under S1.1b (exogenous AAS) with a minimum required performance level (MRPL) of 1 ng/mL for metabolite M1 .

Regulatory Landscape and Current Status

Scheduling under the 2024 Controlled Substances Act:

  • DEA Schedule: III (ACSCN 4000)

  • WADA Status: Prohibited at all times (in/out of competition)

  • EU Classification: Prescription-only, no approved therapeutic indications

Pharmaceutical patents expired in 1988, though no generic formulations exist due to lack of approved applications . Current research focuses on its role as:

  • Molecular template for selective androgen receptor modulators (SARMs)

  • Reference compound in anti-doping method development

  • Case study in pharmacovigilance systems for designer drugs

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator